

# Unveiling the Kinase Selectivity of (1R)-AZD-1480: A Comparative Guide

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## Compound of Interest

Compound Name: (1R)-AZD-1480

Cat. No.: B1684625

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity profile of **(1R)-AZD-1480**, a potent Janus kinase (JAK) inhibitor. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document serves as an essential resource for evaluating the compound's specificity and potential off-target effects.

**(1R)-AZD-1480** is a selective, ATP-competitive inhibitor of JAK1 and JAK2 kinases, crucial mediators in cytokine signaling and cellular proliferation.[1][2] Understanding its interaction with a broad spectrum of kinases is paramount for predicting its therapeutic efficacy and potential side effects. This guide delves into the selectivity of **(1R)-AZD-1480**, presenting data from comprehensive kinase profiling assays.

## Kinase Inhibition Profile of (1R)-AZD-1480

The selectivity of **(1R)-AZD-1480** has been rigorously evaluated against a panel of 82 kinases. [1] The data reveals a high affinity for its primary targets, JAK1 and JAK2, with notable cross-reactivity against a limited number of other kinases at higher concentrations.

## Primary Targets: JAK Family

**(1R)-AZD-1480** demonstrates potent inhibition of JAK1 and JAK2, with IC<sub>50</sub> values of 1.3 nM and <0.4 nM, respectively, in enzymatic assays.[2] Its selectivity against other members of the JAK family, JAK3 and Tyk2, is less pronounced.[3]

Kinase	IC50 (nM)
JAK1	1.3[2]
JAK2	<0.4[2]
JAK3	>1000
Tyk2	>1000

## Off-Target Kinase Interactions

In a broad kinase panel screen of 82 kinases, **(1R)-AZD-1480** was shown to inhibit 11 kinases, including its primary target JAK2, by more than 50% at a concentration of 0.10  $\mu$ M.[1] The supplementary data from the primary study by Hedvat et al. (2009) provides the specific details of these off-target interactions.

Kinase	Percent Inhibition at 0.10 $\mu$ M
JAK2	98
Aurora A	85
Aurora B	78
TRKA	75
TRKB	70
CAMK2D	65
CHK2	62
GSK3B	58
MELK	55
p38a	53
FLT3	51

Data extracted from supplementary materials of Hedvat et al., Cancer Cell, 2009.

## Experimental Protocols

The following sections detail the methodologies employed to determine the kinase inhibition profile of **(1R)-AZD-1480**.

### JAK1, JAK2, and JAK3 Enzymatic Assays

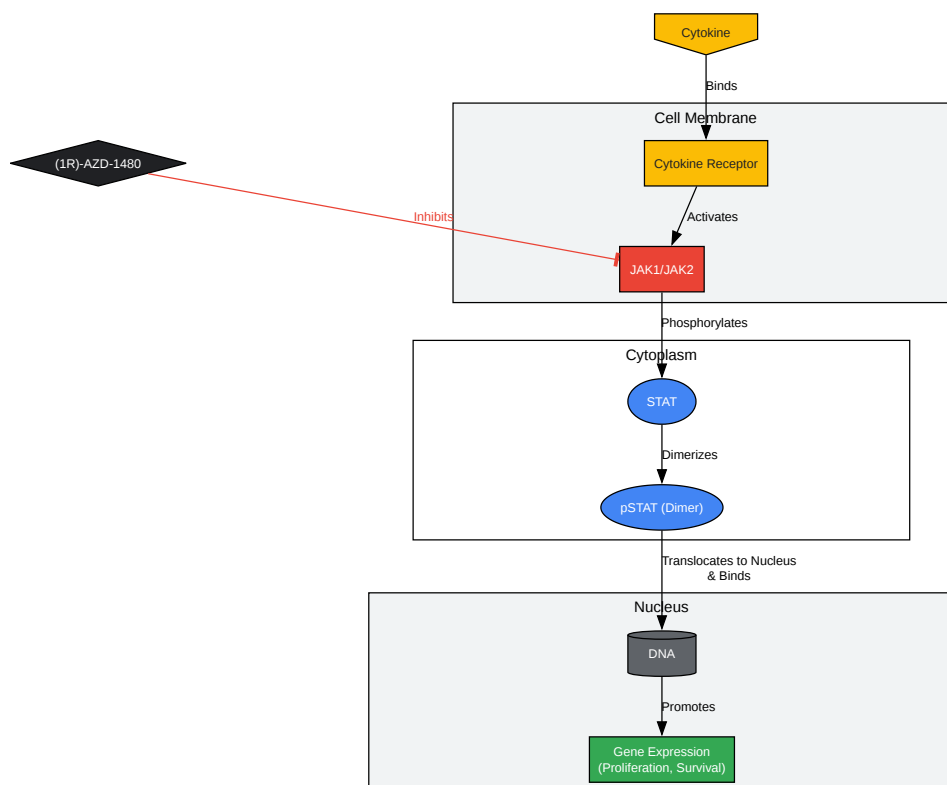
Inhibition of JAK1, JAK2, and JAK3 by **(1R)-AZD-1480** was assessed using a Caliper-based mobility shift assay. Recombinant human JAK1, JAK2, and JAK3 enzymes were incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity was determined by measuring the conversion of the substrate to its phosphorylated product. IC<sub>50</sub> values were then calculated from the dose-response curves.<sup>[3]</sup>

### Kinase Panel Screening

The cross-reactivity of **(1R)-AZD-1480** was evaluated using the Millipore KinaseProfiler™ service.<sup>[1]</sup> A panel of 82 purified, active kinases was utilized. The inhibitor was tested at a concentration of 0.10 μM in the presence of ATP at a concentration near the K<sub>m</sub> for each respective kinase. The percentage of remaining kinase activity was determined by measuring the phosphorylation of a substrate specific to each kinase, typically through a radiometric or fluorescence-based method.

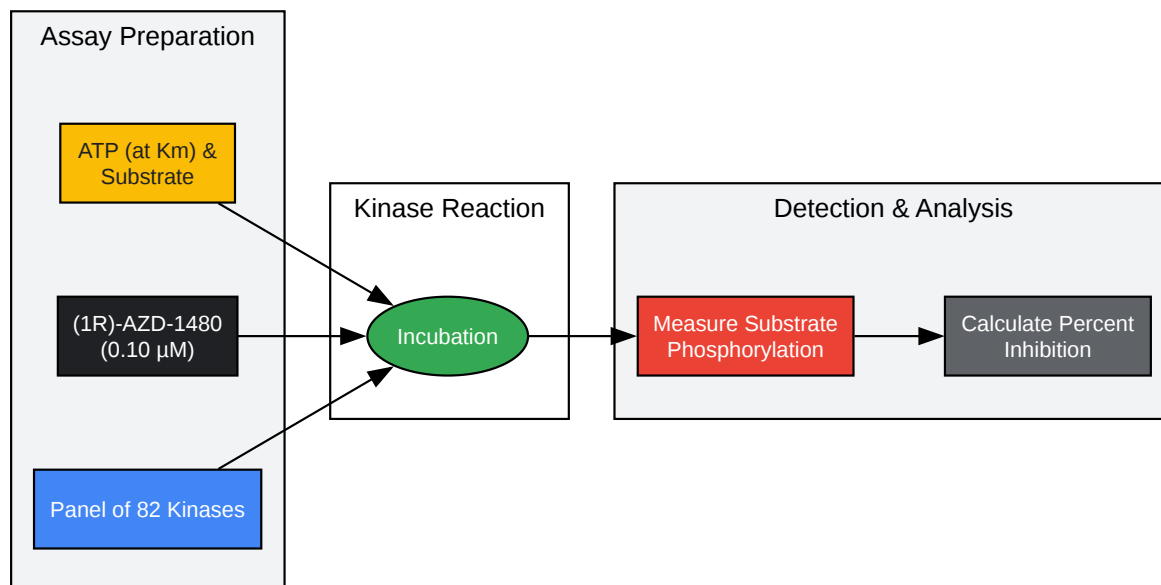
### Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams have been generated.



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Figure 1. The JAK/STAT signaling pathway and the inhibitory action of **(1R)-AZD-1480**.



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Figure 2. Experimental workflow for determining the cross-reactivity of **(1R)-AZD-1480** against a kinase panel.

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## References

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